Product packaging for 5-Tert-butyl-3-hydroxypyrrolidin-2-one(Cat. No.:CAS No. 2230804-11-0)

5-Tert-butyl-3-hydroxypyrrolidin-2-one

Cat. No.: B2444929
CAS No.: 2230804-11-0
M. Wt: 157.213
InChI Key: RUBSFGUZXBYMRH-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-hydroxypyrrolidin-2-one is a chiral pyrrolidinone derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic intermediate or building block for the development of novel bioactive molecules. The strategic incorporation of a tert-butyl group can enhance the metabolic stability and fine-tune the lipophilicity of resultant compounds, a consideration supported by research into similar sterically hindered pyrrolidine nitroxides . Furthermore, the hydroxypyrrolidinone core is a privileged scaffold in the design of enzyme inhibitors and other therapeutic agents, as demonstrated by studies on related chiral pyrrolidine compounds which have shown potent in vitro anti-inflammatory and anti-diabetic activity . In biophysical research, pyrrolidine derivatives are widely utilized as molecular probes and labels in Electron Paramagnetic Resonance (EPR) spectroscopy and imaging; the structural features of this compound suggest potential for developing advanced nitroxide spin labels with improved stability against reduction in biological systems . Researchers can leverage this chemical to synthesize novel compounds for probing protein-ligand interactions or for constructing potential ligands for receptors, similar to its use in patents describing pharmaceutically active molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B2444929 5-Tert-butyl-3-hydroxypyrrolidin-2-one CAS No. 2230804-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-3-hydroxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)6-4-5(10)7(11)9-6/h5-6,10H,4H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBSFGUZXBYMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Tert Butyl 3 Hydroxypyrrolidin 2 One and Its Precursors

Strategies for Pyrrolidinone Ring Construction

The formation of the five-membered lactam ring is the foundational step in the synthesis. Various strategies have been developed for constructing the pyrrolidinone scaffold, which can be broadly categorized by their approach to cyclization and functionalization.

The construction of the pyrrolidinone ring is a central theme in organic synthesis due to its prevalence in pharmacologically active compounds. nih.govacs.org Key strategies include intramolecular cyclization and cycloaddition reactions.

Intramolecular cyclization is a powerful method for forming the pyrrolidinone ring. osaka-u.ac.jp This can involve the cyclization of γ-amino acids or their derivatives, often promoted by heat or coupling agents. Another approach is the reductive cyclization of aliphatic γ-nitroketones, which is a widely used method to generate pyrroline (B1223166) N-oxides, versatile precursors to substituted pyrrolidines. nih.gov Radical cyclizations, where a radical intermediate undergoes ring closure, have also been employed in the synthesis of complex molecules. numberanalytics.com Recently, a novel one-pot method involving the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions has been developed to produce functionalized pyrrolidinones. nih.govacs.org

[3+2] cycloaddition reactions, particularly those involving azomethine ylides with alkenes, represent another efficient route, allowing for the creation of the pyrrolidinone skeleton with a high degree of stereoselectivity. osaka-u.ac.jpmdpi.com These methods provide rapid access to diverse pyrrolidinone structures.

Below is a table summarizing various cyclization strategies for forming pyrrolidinone and pyrrolidine (B122466) rings.

Cyclization Strategy Precursors Key Features Reference
Reductive Cyclizationγ-NitroketonesForms pyrroline N-oxides, precursors to pyrrolidines. nih.gov
[3+2] CycloadditionAzomethine ylides, AlkenesHigh stereoselectivity in forming pyrrolidine rings. osaka-u.ac.jpmdpi.com
Smiles-Truce CascadeArylsulfonamides, Cyclopropane diestersOne-pot, metal-free synthesis of α-arylated pyrrolidinones. nih.govacs.org
Intramolecular AminationUnsaturated Carbon-Carbon BondsA powerful method for efficient pyrrolidine ring construction. osaka-u.ac.jp

Introducing a hydroxyl group at the C3 position of the pyrrolidinone ring can be achieved through several synthetic routes. One common method involves starting with a precursor that already contains the necessary hydroxyl group, such as D-malic acid or 4-amino-2-hydroxybutyric acid. google.com These precursors can be converted through a series of steps, including cyclization and reduction, to yield the desired 3-hydroxypyrrolidine structure. google.comgoogle.com

Alternatively, the hydroxyl group can be introduced onto a pre-formed pyrrolidinone ring. This can be accomplished via α-hydroxylation of the lactam enolate. A diastereoselective enolate hydroxylation using an oxaziridine (B8769555) as the hydroxylating agent is one such strategy. nsf.gov Another approach involves the base-assisted cyclization of 3-cyanoketones, which can directly yield 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov For related six-membered rings, palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones has been shown to produce 3-hydroxy-2-piperidinone carboxamides, demonstrating a formal α-hydroxylation of a lactam. nih.gov

Stereoselective Synthesis of 5-Tert-butyl-3-hydroxypyrrolidin-2-one

Achieving the correct stereochemistry is often the most critical challenge in the synthesis of complex molecules like this compound, which has two stereocenters at the C3 and C5 positions.

The asymmetric synthesis of pyrrolidines and their derivatives is a well-developed field, driven by their importance as chiral auxiliaries, organocatalysts, and components of pharmaceuticals. nih.govmdpi.comnih.gov Strategies often rely on the use of the chiral pool, employing readily available chiral starting materials like amino acids (e.g., proline) or tartaric acid. mdpi.comnih.gov For instance, Boc-protected trans-4-hydroxy-L-proline can serve as a starting point for complex pyrrolidine-containing drugs. nih.gov

Catalytic asymmetric methods provide a more versatile approach. These include organocatalysis, where small chiral organic molecules like proline derivatives catalyze reactions with high enantioselectivity. mdpi.com Chiral phosphoric acid catalysis has been used in aza-Michael cyclizations to form enantioenriched pyrrolidines. whiterose.ac.ukwhiterose.ac.uk Furthermore, 1,3-dipolar cycloadditions between azomethine ylides and alkenes can be rendered highly diastereoselective by using a chiral dipole precursor or a chiral dipolarophile. ua.es

The table below highlights different approaches to asymmetric pyrrolidinone synthesis.

Asymmetric Strategy Catalyst/Auxiliary Key Transformation Stereocontrol Reference
OrganocatalysisProline-based catalystsAsymmetric aldol (B89426) reactionsEnantioselective mdpi.com
Chiral Phosphoric Acid(R)-TRIPIntramolecular aza-Michael cyclisationEnantioselective whiterose.ac.uk
Chiral Auxiliary(R)-PhenylglycinolCondensation and cyclodehydrationDiastereoselective acs.org
Dipolar CycloadditionChiral N-tert-butanesulfinyl imines[3+2] Cycloaddition with azomethine ylidesDiastereoselective ua.es

Controlling the stereochemistry at both the C3 (hydroxyl-bearing) and C5 (tert-butyl-substituted) carbons simultaneously is a significant synthetic hurdle. The relative stereochemistry (cis or trans) between these two substituents is often determined during the ring-forming or functionalization step.

For example, in the reductive annulation of β-iminochlorohydrins, the stereochemistry of the starting material can direct the formation of 2,5-syn-pyrrolidines. nih.gov Similarly, in the diastereoselective synthesis of related hydroxypiperazic acid, an enolate hydroxylation reaction was used to set the stereochemistry of the hydroxyl group relative to an existing stereocenter. nsf.gov The bulky tert-butyl group can exert significant steric influence on incoming reagents, potentially directing them to the opposite face of the ring and thereby controlling the relative stereochemistry. DFT calculations have been used to understand the role of the tert-butyl group in influencing the enantioselectivity of certain reactions. mdpi.com The absolute stereochemistry is typically established by using a chiral starting material or a chiral catalyst early in the synthetic sequence. nih.govacs.org

Incorporation of the tert-Butyl Moiety in Pyrrolidinone Synthesis

The sterically demanding tert-butyl group can be introduced at various stages of the synthesis. One effective strategy is to use a starting material that already contains the tert-butyl group. For instance, γ-nitroketones bearing a tert-butyl group can undergo reductive cyclization to form the corresponding 2-tert-butyl-1-pyrroline N-oxides. nih.gov These nitrones are versatile intermediates that can react with organometallic reagents to introduce other substituents. nih.govnih.gov

Another approach involves the addition of a tert-butyl nucleophile, such as tert-butyllithium (B1211817) or a tert-butyl Grignard reagent, to an electrophilic precursor. For example, reaction of such organometallic reagents with 1-pyrroline (B1209420) N-oxides is a common method for preparing 2-tert-butyl substituted pyrrolidine nitroxides. nih.gov In the context of creating densely substituted pyrrolidines, imino esters containing a bulky t-butyl ester group have been used successfully in cycloaddition reactions. ua.es The significant steric bulk of the tert-butyl group not only presents a challenge for its incorporation but also plays a crucial role in directing the stereochemical outcome of subsequent reactions. mdpi.com

Utilization of Organolithium Reagents for tert-Butyl Introduction

Organolithium reagents are powerful tools in organic synthesis, serving as strong bases and potent nucleophiles. wikipedia.orgfiveable.me Their utility in forming carbon-carbon bonds is well-established. In the context of synthesizing pyrrolidinone precursors, organolithium reagents, particularly tert-butyllithium, can be employed to introduce the sterically demanding tert-butyl group.

The high reactivity of tert-butyllithium allows it to add to various electrophilic sites, including carbonyls, imines, and nitrones, which can serve as precursors to the pyrrolidinone ring. fiveable.me For instance, the addition of tert-butyllithium to a suitable γ-keto ester or a related acyclic precursor could establish the carbon skeleton required for subsequent cyclization to form the 5-substituted pyrrolidinone. The position of the introduction is dictated by the functionality of the starting material. wikipedia.org

A relevant synthetic strategy involves the reaction of an organolithium reagent with a cyclic nitrone. For example, the synthesis of highly substituted pyrrolidines has been achieved by reacting 2-tert-butyl-1-pyrroline 1-oxides with butyllithium. nih.gov This reaction proceeds via nucleophilic addition of the butyl anion to the carbon of the C=N bond of the nitrone. A similar approach using tert-butyllithium on a corresponding pyrroline 1-oxide precursor could directly install the tert-butyl group at the C5 position.

The general reactivity of common organolithium reagents is summarized in the table below.

Organolithium ReagentCommon ApplicationKey Characteristics
n-Butyllithium (n-BuLi)Initiator, strong base, nucleophileMost common alkyllithium reagent. uniurb.it
sec-Butyllithium (s-BuLi)Strong base for metalationMore reactive and selective than n-BuLi. wikipedia.org
tert-Butyllithium (t-BuLi)Strong, sterically hindered baseStrongest commercially available base (pKa ≈ 53). wikipedia.org

Additives such as tetramethylethylenediamine (TMEDA) can be used to enhance the reactivity of organolithium reagents, increasing the rate of metalation and allowing reactions that might not otherwise proceed. uniurb.it

Application of tert-Butyl Protecting Groups and their Transformative Cleavage

The tert-butyl group is frequently used not as a permanent structural feature, but as a protecting group for various functionalities due to its steric bulk and specific cleavage conditions. rsc.org In the synthesis of complex molecules like this compound, protecting groups are essential to prevent unwanted side reactions of sensitive functional groups such as amines, alcohols, and carboxylic acids. wikipedia.org

The most common tert-butyl-containing protecting group is the tert-butyloxycarbonyl (Boc) group, used for protecting amines. wikipedia.org For instance, in the synthesis of pyrrolidine derivatives, the ring nitrogen can be protected as a Boc-carbamate. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com Similarly, carboxylic acids are protected as tert-butyl esters and alcohols as tert-butyl ethers. organic-chemistry.org

The key advantage of these protecting groups is their stability under a wide range of reaction conditions, including basic, and nucleophilic environments, while being readily removable under acidic conditions. wikipedia.org This process of removal is known as deprotection or cleavage.

Transformative Cleavage: The cleavage of tert-butyl protecting groups is a critical step in a synthetic sequence. The mechanism typically involves the formation of a stable tert-butyl cation.

tert-Butyl Esters and Ethers: Cleavage is commonly accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. organic-chemistry.org

Boc-Carbamates: These are also cleaved under acidic conditions, liberating the free amine, carbon dioxide, and tert-butanol. wikipedia.org A synthesis pathway for the drug Nirogacestat illustrates the use of a tert-butyl group to protect a carboxylic acid, which is later removed. wikipedia.org

The selective removal of one protecting group in the presence of others, known as orthogonal protection, is a cornerstone of modern synthesis. For example, a Boc group (acid-labile) can be removed without affecting a benzyl (B1604629) group (removable by hydrogenolysis). wikipedia.org

Protecting GroupStructureProtected FunctionalityTypical Cleavage Conditions
tert-Butoxycarbonyl (Boc)R-NH-C(O)OtBuAmineAcidic (e.g., TFA, HCl) wikipedia.org
tert-Butyl esterR-C(O)OtBuCarboxylic AcidAcidic (e.g., TFA, HCl) organic-chemistry.org
tert-Butyl etherR-OtBuAlcoholAcidic (e.g., TFA, HCl) organic-chemistry.org

Advanced Synthetic Routes and Novel Methodologies

Modern organic synthesis continually seeks more efficient, atom-economical, and environmentally benign methods for constructing complex molecular frameworks. The synthesis of pyrrolidinone derivatives has benefited significantly from the development of advanced strategies like multicomponent reactions and novel metal-catalyzed transformations.

Multicomponent Reaction Approaches for Pyrrolidinone Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.net MCRs are highly valued for their efficiency, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds. rsc.org

Several MCRs have been developed for the synthesis of the pyrrolidinone skeleton. tandfonline.com A notable example is the one-pot synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate. rsc.orgrsc.org This reaction, often promoted by catalysts like citric acid and facilitated by ultrasound irradiation, proceeds through a sequence of steps including the formation of an intermediate from the Michael addition of the aniline (B41778) to the acetylenic ester, which then reacts with the aldehyde and subsequently cyclizes to form the pyrrolidinone ring. rsc.org

The key advantages of MCRs in this context include:

Operational Simplicity: Combining multiple steps into a single pot reduces the need for purification of intermediates, saving time and resources. rsc.org

Structural Diversity: By varying the starting components (e.g., different anilines, aldehydes), a wide array of pyrrolidinone derivatives can be synthesized. researchgate.nettandfonline.com

Atom Economy: MCRs often exhibit high atom economy, as most atoms of the reactants are incorporated into the final product. researchgate.net

These reactions represent a powerful strategy for accessing complex pyrrolidinone structures from simple and readily available starting materials. rloginconsulting.com

Metal-Catalyzed Transformations in the Synthesis of Pyrrolidinones

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of bonds and ring systems with high efficiency and selectivity. Various metal-catalyzed reactions have been applied to the synthesis of pyrrolidines and pyrrolidinones. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling and C-H activation/functionalization reactions. Pd-catalyzed alkene carboamination and carboalkoxylation reactions have been developed to afford pyrrolidine derivatives. organic-chemistry.org

Copper-Catalyzed Reactions: Copper complexes are effective catalysts for amination reactions. Intramolecular C-H amination of N-halide amides, catalyzed by copper complexes, provides a direct route to pyrrolidines. nih.gov This method involves the generation of a nitrogen-centered radical or a high-valent copper-nitrene intermediate that subsequently undergoes cyclization.

Cobalt and Rhodium-Catalyzed Reactions: Metal-catalyzed [2+2+2] cycloaddition reactions are a powerful method for constructing cyclic systems. Cobalt and rhodium catalysts can mediate the cycloaddition of nitrogen-linked diynes with alkynes or other unsaturated partners to efficiently build pyrrolidine-fused ring systems. researchgate.net

Metal CatalystReaction TypeApplication in Pyrrolidinone Synthesis
Palladium (Pd)Carboamination/CarboalkoxylationSynthesis of substituted pyrrolidines from alkenes. organic-chemistry.org
Copper (Cu)Intramolecular C-H AminationCyclization of N-halide amides to form pyrrolidines. nih.gov
Cobalt (Co) / Rhodium (Rh)[2+2+2] CycloadditionConstruction of pyrrolidine-fused bicyclic systems. researchgate.net

These advanced methodologies offer powerful alternatives to classical synthetic approaches, often providing access to complex structures with greater control over stereochemistry and functional group tolerance.

Chemical Reactivity and Transformation Pathways of 5 Tert Butyl 3 Hydroxypyrrolidin 2 One

Chemical Reactivity of the Hydroxyl Group

The secondary hydroxyl group at the C3 position is a primary site for functionalization, enabling the introduction of various substituents and facilitating further chemical modifications.

Functionalization Reactions (e.g., Esterification, Etherification, Sulfonylation)

Esterification: The hydroxyl group of 5-tert-butyl-3-hydroxypyrrolidin-2-one can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a common strategy to protect the hydroxyl group or to introduce specific functionalities. The reaction of the related N-Boc-3-hydroxypyrrolidine with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a base such as 4-(dimethylamino)pyridine (DMAP) can yield benzotriazole (B28993) esters, which are effective intermediates for esterification with tertiary alcohols. researchgate.net

Etherification: Etherification of the hydroxyl group can be achieved under various conditions. For instance, reaction with alkyl halides in the presence of a base can lead to the formation of ethers. This modification can significantly alter the polarity and solubility of the molecule.

Sulfonylation: The hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be used in subsequent nucleophilic substitution reactions.

Oxidation and Reduction Pathways Involving the Hydroxyl Group

Oxidation: The secondary hydroxyl group can be oxidized to a ketone (5-tert-butyl-3-oxopyrrolidin-2-one). This transformation can be accomplished using a variety of oxidizing agents. For example, in a related pyrrolidine (B122466) nitroxide, a 3-oxo derivative was synthesized. nih.gov

Reduction: While the hydroxyl group itself is not typically reduced, its presence can influence the reduction of other parts of the molecule. For instance, the reduction of the lactam carbonyl group to a methylene (B1212753) group, converting the pyrrolidin-2-one to a pyrrolidine, is a common transformation. This can be achieved using reducing agents like sodium borohydride (B1222165) in the presence of an acid. google.com

Reactivity of the Pyrrolidinone Lactam Ring System

The five-membered lactam ring of this compound possesses inherent reactivity due to ring strain and the presence of the amide bond.

Ring-Opening and Ring-Expansion Reactions

Ring-Opening: The lactam ring can be opened under hydrolytic conditions (acidic or basic) to yield the corresponding γ-amino acid, 4-amino-5-tert-butyl-3-hydroxy-pentanoic acid. This reaction breaks the amide bond within the ring.

Transformations of the Amide Bond within the Pyrrolidinone Structure

The amide bond within the lactam ring can undergo various transformations. As mentioned, reduction of the carbonyl group is a key reaction. google.com The nitrogen atom of the amide can also be a site for substitution, although this is less common without prior activation.

Stereochemical Implications in Reactions of this compound

The presence of stereocenters at the C3 and C5 positions of this compound means that reactions can have significant stereochemical outcomes. The tert-butyl group at the C5 position can exert steric hindrance, influencing the approach of reagents and potentially leading to stereoselective transformations.

For example, in reactions involving the hydroxyl group, the stereochemistry at C3 will dictate the stereochemistry of the resulting product. Similarly, reactions at the C5 position, if they were to occur, would be influenced by the existing stereochemistry. The development of enantioselective C-H hydroxylation reactions highlights the importance of stereocontrol in complex molecules. acs.org

Diastereoselective and Enantioselective Chemical Transformations

The presence of two stereocenters in this compound allows for the formation of diastereomers and enantiomers. Chemical transformations involving this molecule can be designed to selectively produce a desired stereoisomer.

Diastereoselective Reactions:

Diastereoselectivity in reactions of this compound is often influenced by the steric hindrance of the tert-butyl group and the stereochemistry of the hydroxyl group. For instance, in reactions where a new chiral center is formed, the existing stereocenters can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

A common strategy to achieve diastereoselectivity is through substrate-controlled reactions. The hydroxyl group at C3 can act as a directing group, coordinating with reagents to favor their delivery from a specific face of the molecule. Conversely, the bulky tert-butyl group at C5 can shield one face of the molecule, forcing the reagent to approach from the less hindered side.

Enantioselective Synthesis:

The enantioselective synthesis of derivatives of this compound can be achieved through various methods, including the use of chiral catalysts or enzymes. For example, chemoenzymatic processes employing lipases have been successfully used for the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones. lookchem.com These enzymes can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers with high enantiomeric excess.

Furthermore, biocatalytic methods using engineered enzymes, such as myoglobin (B1173299) variants, have been developed for the asymmetric synthesis of γ-lactams. nih.gov These enzymatic reactions can create the chiral centers with high enantioselectivity, offering a green and efficient route to enantiopure this compound and its derivatives.

Derivatives and Analogues of 5 Tert Butyl 3 Hydroxypyrrolidin 2 One

Rational Design and Structural Modifications

The design of new molecules based on the 5-tert-butyl-3-hydroxypyrrolidin-2-one core involves strategic modifications to its constituent parts: the tert-butyl group and the pyrrolidinone ring system. These changes are intended to modulate properties such as steric bulk, lipophilicity, and hydrogen bonding capacity, which in turn can influence biological activity and pharmacokinetic profiles.

The tert-butyl group at the C5 position is a prominent feature, providing significant steric bulk. In medicinal chemistry, such groups can serve as important anchors for binding to hydrophobic pockets in target proteins. Variational studies often focus on replacing this group to fine-tune steric interactions and metabolic stability. researchgate.net

Research into related sterically hindered pyrrolidine (B122466) nitroxides highlights the importance of bulky alkyl substituents adjacent to the nitrogen-oxygen group for enhancing resistance to bioreduction. nih.govmdpi.com While this compound is not a nitroxide, the principles of steric shielding are relevant. For example, studies on nitroxides with multiple bulky substituents (like tert-butyl and ethyl groups) have been conducted to maximize stability. mdpi.com However, excessive steric loading, such as having two cis-oriented tert-butyl groups, can destabilize the ring and paradoxically increase the rate of reduction. mdpi.com

A common strategy involves replacing the tert-butyl group with metabolically more stable bioisosteres. One such replacement is the trifluoromethylcyclopropyl group, which can mimic the steric profile of the tert-butyl group while removing metabolically vulnerable C-H bonds. researchgate.net

Table 1: Bioisosteric Replacements for the tert-Butyl Group

Original Group Bioisosteric Replacement Key Rationale
tert-Butyl 1-Trifluoromethyl-cyclobutyl Preserves steric bulk, potentially enhances metabolic stability. researchgate.net
tert-Butyl Trifluoromethylcyclopropyl Increases metabolic stability by removing sp³ C-H bonds. researchgate.net
tert-Butyl Butyl Modifies steric profile and lipophilicity. nih.gov

The pyrrolidinone ring itself offers multiple positions for substitution, allowing for a thorough exploration of the surrounding chemical space. The hydroxyl group at the C3 position is a key site for modification, as it can act as both a hydrogen bond donor and acceptor. Modifications at this position can significantly alter binding interactions.

Furthermore, substitutions at the nitrogen atom (N1) and the remaining carbon atoms (C3 and C4) are common strategies. The introduction of various substituents, from small functional groups to larger aromatic systems, has been explored in related pyrrolidinone and pyrrolidine scaffolds. For instance, studies on pyrrolidine-2,5-dione derivatives have shown that introducing groups like benzhydryl or sec-butyl at the C3 position can lead to significant biological activity. nih.gov

The pyrrolidine scaffold's versatility allows for the synthesis of a wide array of derivatives with diverse biological activities, underscoring its role as a "privileged scaffold" in drug discovery. nbinno.comnih.gov The non-planar, "pseudorotational" nature of the five-membered ring allows it to present substituents in specific three-dimensional orientations, which is crucial for precise interactions with biological targets. nih.gov

Synthesis of Architecturally Complex Molecules Incorporating the Pyrrolidinone Core

The pyrrolidinone structure, particularly chiral variants like 3-hydroxypyrrolidine derivatives, serves as a fundamental building block for constructing more complex molecular architectures. mdpi.comgoogle.com Its inherent functionality and stereochemistry make it an invaluable starting material for synthesizing intricate polycyclic and macrocyclic systems.

Pyrrolidine derivatives are essential intermediates in the synthesis of a wide range of pharmaceuticals. mdpi.comontosight.ai Chiral precursors such as proline and 4-hydroxyproline (B1632879) are common starting points for creating substituted pyrrolidines. mdpi.com The pyrrolidine ring acts as a core structural motif in numerous natural products, including alkaloids and amino acids, as well as in a multitude of synthetic drugs. frontiersin.orgmdpi.com

The utility of these derivatives as building blocks is evident in the synthesis of various drugs. For example, specific pyrrolidine intermediates are crucial for assembling complex molecules used in antiviral therapies. mdpi.com The demand for high-purity, functionalized pyrrolidine intermediates continues to grow as researchers explore new chemical spaces to develop next-generation therapeutics. nbinno.com

Table 2: Examples of Drugs Synthesized from Pyrrolidine-based Building Blocks

Building Block Example Drug Therapeutic Area Reference
(S)-Prolinol Avanafil Erectile Dysfunction mdpi.com
Substituted Pyrrolidine Grazoprevir Antiviral (Hepatitis C) mdpi.com
Substituted Pyrrolidine Voxilaprevir Antiviral (Hepatitis C) mdpi.com

The pyrrolidinone core can be incorporated into larger, more complex molecular frameworks, including polycyclic and macrocyclic systems. This integration can lead to molecules with unique three-dimensional shapes and functionalities, suitable for targeting complex biological receptors. nih.gov

For example, the pyrrolidine core is part of a polycyclic framework identified as a potential therapeutic agent for cystic fibrosis. frontiersin.orgnih.gov The synthesis of such complex molecules often involves multi-step sequences where the pyrrolidinone unit is constructed early and then elaborated upon. Methods like 1,3-dipolar cycloaddition are classic strategies for preparing the five-membered pyrrolidine ring, which can then be fused or linked to other ring systems. nih.gov The development of novel synthetic methods continues to facilitate the creation of architecturally complex molecules, such as spirocyclic pyrrolidines, which are considered advanced building blocks for drug discovery. enamine.net

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant lack of publicly available spectroscopic data for the chemical compound This compound . Despite targeted searches for its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy profile, no specific experimental findings for this particular molecule could be located.

The inquiry sought detailed analysis under the following headings:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, and conformational analysis.

Mass Spectrometry (MS) , focusing on fragmentation patterns and high-resolution mass data.

Infrared (IR) Spectroscopy .

While data is available for structurally related compounds—such as various pyrrolidine nitroxides, N-Boc protected 3-hydroxypyrrolidines, and other substituted pyrrolidinones nih.govmdpi.comchemicalbook.comnih.gov—these molecules differ significantly in their substitution patterns and functional groups. The presence of a carbonyl group at the C2 position (a lactam), a hydroxyl group at C3, and a tert-butyl group at C5 creates a unique electronic and steric environment. Extrapolating spectroscopic data from related but distinct molecules would be scientifically inaccurate and would not represent the true characteristics of this compound.

Consequently, without primary experimental data from peer-reviewed literature or spectral databases, it is not possible to provide a scientifically accurate and thorough article on the spectroscopic characterization and structural elucidation of this specific compound. The synthesis and subsequent detailed analysis of this compound have not been reported in the accessible literature, precluding the creation of the requested data tables and detailed research findings.

Spectroscopic Characterization and Structural Elucidation Studies of 5 Tert Butyl 3 Hydroxypyrrolidin 2 One

Infrared (IR) Spectroscopy

Identification of Characteristic Vibrational Modes for Hydroxyl and Carbonyl Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For 5-Tert-butyl-3-hydroxypyrrolidin-2-one, two key functional groups are the hydroxyl (-OH) and the carbonyl (C=O) groups within the γ-lactam ring.

While specific experimental data for this compound is unavailable, the expected characteristic vibrational modes can be predicted based on known data for similar structures.

Hydroxyl (-OH) Group: The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. The broadness of the peak is a result of hydrogen bonding.

Carbonyl (C=O) Group: The carbonyl group of a five-membered lactam ring (γ-lactam) generally shows a strong absorption band for the C=O stretching vibration in the range of 1670-1750 cm⁻¹. The exact position of this band can be influenced by factors such as ring strain and the presence of other substituents.

A hypothetical table of the expected characteristic vibrational frequencies is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl GroupO-H Stretch3200-3600 (Broad)
Carbonyl GroupC=O Stretch1670-1750 (Strong)

X-ray Crystallography

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide detailed information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Solid-State Structural Determination and Intermolecular Interactions

Without experimental crystallographic data, a definitive description of the solid-state structure and intermolecular interactions is not possible. However, based on the molecular structure, it is anticipated that hydrogen bonding would be a significant intermolecular force. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions would play a crucial role in the packing of the molecules in the crystal lattice. The bulky tert-butyl group would also influence the crystal packing through steric effects.

A detailed crystallographic study would be required to confirm these hypotheses and to provide precise measurements of the molecular dimensions and packing arrangement.

Computational and Theoretical Chemistry Studies on 5 Tert Butyl 3 Hydroxypyrrolidin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structure.

Molecular Geometry Optimization and Electronic Structure Analysis

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the calculation of the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be employed to investigate charge transfer and hyperconjugative interactions within the molecule. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrrolidinone Core Structure (Calculated at B3LYP/6-311G(d,p) level) (Note: This data is representative of a generic pyrrolidinone core and not specific to 5-Tert-butyl-3-hydroxypyrrolidin-2-one)

ParameterValue
C=O Bond Length (Å)1.23
N-C(O) Bond Length (Å)1.36
C-N-C Angle (°)112.5
C-C-N-C(O) Dihedral Angle (°)15.8

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The distribution of HOMO and LUMO densities would highlight the electron-rich and electron-poor areas, respectively.

Table 2: Representative Frontier Molecular Orbital Energies for a Pyrrolidinone Derivative (Note: This data is illustrative and not specific to this compound)

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Elucidation of Reaction Mechanisms and Transition State Characterization

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis.

The intrinsic reaction coordinate (IRC) calculation can then be performed to confirm that the identified transition state smoothly connects the reactants and products. scispace.com This methodology could be applied to understand, for example, the mechanism of synthesis or degradation of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.

Conformational Dynamics and Time-Dependent Behavior

While DFT provides a static picture of the lowest energy conformation, molecules are dynamic entities that explore a range of conformations over time. MD simulations model the movement of atoms and molecules over a specific period by solving Newton's equations of motion. uniroma1.it

An MD simulation of this compound would reveal the flexibility of the pyrrolidinone ring and the rotational freedom of the tert-butyl and hydroxyl groups. This can lead to the identification of multiple metastable conformations and the energetic barriers between them. nih.gov Such simulations are crucial for understanding how the molecule might interact with biological targets, as different conformations can exhibit different binding affinities. nih.gov Recent advancements in deep learning can even be used to generate and explore vast conformational ensembles. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Pyrrolidinones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Several studies have successfully applied 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to series of pyrrolidinone derivatives to understand their structural requirements for various biological activities. nih.govtandfonline.com These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. mdpi.com

For instance, QSAR studies on pyrrolidinone derivatives as inhibitors of certain enzymes have highlighted the importance of specific substitutions on the pyrrolidinone ring. nih.gov These models can guide the design of new, more potent analogues. While a specific QSAR model for this compound is not available, the methodologies developed for related compounds could be readily applied if a dataset of structurally similar compounds with corresponding activity data were available.

Applications in Organic Synthesis and Materials Science Research

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct a chemical transformation, leading to the preferential formation of one enantiomer or diastereomer. The pyrrolidine (B122466) scaffold, derived from the amino acid proline, is a foundational element in many successful chiral auxiliaries and organocatalysts. The efficacy of these auxiliaries is often dictated by their steric and electronic properties, which create a biased chiral environment around the reaction center.

The structure of 5-tert-butyl-3-hydroxypyrrolidin-2-one is well-suited for such applications. The large tert-butyl group at the C-5 position can exert significant steric hindrance, effectively shielding one face of an attached prochiral substrate, thereby directing the approach of a reagent to the opposite face. This principle is fundamental to achieving high levels of stereocontrol in reactions such as alkylations, aldol (B89426) reactions, and cycloadditions. While specific studies detailing the use of this compound as a chiral auxiliary are not prevalent, its structural similarity to other successful pyrrolidine-based auxiliaries suggests high potential. For instance, oxazolidinone auxiliaries, which also feature a rigid cyclic structure, are widely used to control the stereochemistry of enolate reactions.

Furthermore, the hydroxyl group at the C-3 position can be leveraged to create bidentate ligands for asymmetric metal catalysis. By coordinating to a metal center through both the lactam oxygen and the hydroxyl oxygen, the molecule can form a rigid chelate structure. This conformation can create a well-defined chiral pocket around the metal, enabling enantioselective transformations such as hydrogenations, cyclopropanations, and epoxidations. ontosight.ai

Role as Intermediates for the Synthesis of Complex Organic Molecules

The pyrrolidine ring is a ubiquitous structural motif found in a vast number of biologically active natural products and pharmaceutical agents, including alkaloids and antiviral drugs. nih.govacs.org Consequently, chiral substituted pyrrolidines are highly valuable as intermediates in synthetic organic chemistry. The compound this compound represents a versatile chiral building block that can be elaborated into more complex molecular architectures.

The lactam functionality can be reduced to the corresponding pyrrolidine amine, opening up pathways to a wide array of derivatives. The hydroxyl group serves as a versatile handle for further chemical modifications, such as oxidation to a ketone, conversion to a leaving group for substitution reactions, or etherification/esterification to append other molecular fragments. The stereochemistry established in the pyrrolidinone core can be transferred through subsequent reaction sequences to control the stereochemical outcome of the final product. The asymmetric synthesis of complex molecules like (+)-bulgecinine and (+)-preussin has been achieved using substituted 3-hydroxypyrrolidines as key intermediates, demonstrating the utility of this structural class. researchgate.net

The synthesis of various pyrrolidine-containing pharmaceuticals often starts from commercially available chiral precursors like 4-hydroxyproline (B1632879). nih.gov Similarly, this compound could serve as a starting material for novel drug candidates, where the tert-butyl group could enhance metabolic stability or modulate binding affinity to a biological target.

Building Blocks for Advanced Polymeric Materials

Lactams are the primary monomers for the synthesis of polyamides via ring-opening polymerization (ROP). For example, 2-pyrrolidone is the monomer used to produce Polyamide 4 (Nylon 4). rsc.orgtandfonline.com Anionic ring-opening polymerization (AROP) is a highly efficient method for this transformation, allowing for the synthesis of high molecular weight polymers. rsc.org

This compound can be viewed as a "designer" lactam monomer that could produce novel functional polyamides. The polymerization of this monomer via ROP would yield a polyamide with a recurring side chain containing both a hydroxyl group and a tert-butyl group.

Influence of the Tert-butyl Group: The bulky tert-butyl group would significantly impact the physical properties of the resulting polymer. It would likely disrupt chain packing, leading to a more amorphous material with increased solubility in organic solvents and a lower melting point compared to unsubstituted Polyamide 4.

Role of the Hydroxyl Group: The pendant hydroxyl groups along the polymer backbone would introduce hydrophilicity and provide reactive sites for post-polymerization modification. These groups could be used for cross-linking, grafting other polymer chains, or attaching functional molecules such as dyes or drugs.

Moreover, the hydroxyl group can act as an initiator for the ROP of other cyclic monomers, such as caprolactone (B156226) or lactide. This would enable the synthesis of novel block copolymers, where a polyamide block is covalently linked to a polyester (B1180765) block, creating amphiphilic materials with potential applications in drug delivery or nanotechnology.

Monomer FunctionalityPotential Impact on Polymer Properties
Lactam RingEnables Ring-Opening Polymerization to form a polyamide backbone.
Tert-butyl GroupIncreases solubility, reduces crystallinity, and enhances thermal stability.
Hydroxyl GroupProvides a site for post-polymerization modification and initiation of other polymerizations (e.g., polyesters).

Precursors for Spin Probes and Labels in Biophysical Research

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules. rsc.org This method often relies on site-directed spin labeling (SDSL), where a stable paramagnetic molecule (a spin label), typically a nitroxide radical, is attached to a specific site on a protein or nucleic acid. rsc.orgacs.org

The stability of the nitroxide radical is crucial, especially for in-cell EPR studies where biological reducing agents like ascorbic acid can neutralize the radical, leading to signal loss. illinois.edu Research has shown that five-membered pyrrolidine-based nitroxides bearing bulky alkyl substituents adjacent to the N-O group exhibit exceptionally high resistance to this bioreduction. tandfonline.comillinois.edu The bulky groups provide steric shielding, physically hindering the approach of reducing agents to the radical center.

This compound is an ideal precursor for synthesizing such sterically shielded spin labels. The synthetic pathway would involve the conversion of the lactam carbonyl to a methylene (B1212753) group and subsequent oxidation of the secondary amine to a nitroxide. The resulting molecule, a 5-tert-butyl-3-hydroxypyrrolidine-1-oxyl derivative, would possess the key features for a high-performance spin label:

High Stability: The tert-butyl group at the C-5 position, adjacent to the nitroxide nitrogen, provides substantial steric protection, enhancing the radical's longevity in reducing biological environments. tandfonline.comillinois.edu

Functional Handle for Conjugation: The hydroxyl group at the C-3 position provides a convenient and reactive site for chemical attachment to a biomolecule. It can be converted into various functional groups (e.g., methanethiosulfonate, maleimide, or iodoacetamide) to facilitate covalent bonding to cysteine or other residues on a protein.

The synthesis of highly stable nitroxides such as 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl has been reported, underscoring the value of the tert-butyl-hydroxypyrrolidine scaffold in this field. illinois.edu

Structural FeatureFunction in Spin ProbeReference Finding
Pyrrolidine RingCore scaffold for the stable nitroxide radical.Five-membered ring nitroxides show high resistance to reduction. illinois.edu
Tert-butyl GroupProvides steric shielding to the radical, increasing its stability against bioreduction.Nitroxides with bulky alkyl substituents demonstrate much higher stability. tandfonline.com
Hydroxyl GroupServes as a reactive handle for covalent attachment to biomolecules.Allows for the synthesis of functionalized derivatives for site-directed spin labeling. illinois.edu

Biological Activity and Mechanistic Investigations Non Clinical Focus

Applications as Biochemical Reagents in Life Science Research

The utility of pyrrolidinone derivatives as biochemical reagents is well-established, and 5-Tert-butyl-3-hydroxypyrrolidin-2-one and its analogues are part of this valuable class of research tools. These compounds are frequently employed as starting materials or intermediates in the synthesis of more complex molecules for life science research. The presence of both a hydroxyl and a lactam functional group, combined with the steric influence of the tert-butyl group, provides a unique chemical scaffold for creating diverse molecular structures.

While specific high-throughput screening or biochemical assay data solely focused on this compound is not extensively documented in publicly available literature, its structural analogues, such as (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate, are commercially available and categorized as biochemical reagents for biological or organic compound synthesis in life science research. This suggests a recognized potential for this class of compounds in various research applications.

Role in the Synthesis of Biologically Relevant Compounds

The true value of this compound in non-clinical research lies in its role as a precursor and structural core for a range of specialized chemical tools and modulators.

Precursors for Pyrrolidine-Based Probes and Research Tools

The pyrrolidine (B122466) ring is a fundamental component of many probes and research tools designed to investigate biological systems. nih.gov The synthesis of various pyrrolidine-containing drugs and bioactive molecules often starts from functionalized pyrrolidine precursors. mdpi.com For instance, the synthesis of pyrrolidine nitroxides, which are utilized as molecular probes in biophysics and structural biology, highlights the importance of the pyrrolidine scaffold. nih.gov These nitroxides, bearing bulky substituents like a tert-butyl group, exhibit enhanced stability, making them valuable for in-cell electron paramagnetic resonance (EPR) experiments. nih.gov The structural framework of this compound, with its reactive hydroxyl group and modifiable lactam, makes it an ideal starting point for the synthesis of such specialized probes.

The general synthetic utility of pyrrolidin-2-one derivatives is further demonstrated by their use in creating diverse pharmacologically active agents, including antibacterial, antifungal, anticancer, and anticonvulsant compounds. rdd.edu.iqresearchgate.net This versatility underscores the potential of this compound as a foundational element in the development of novel research tools.

Contribution to the Development of Protein Modulators (e.g., SHP2 Protein Inhibitors)

While direct evidence linking this compound to the synthesis of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) inhibitors is not prominent in the literature, the pyrrolidinone core is a recognized scaffold in the design of various enzyme inhibitors. SHP2 is a critical signaling node and a target in cancer therapy, with numerous allosteric inhibitors having been developed. researchgate.net The design of such inhibitors often involves heterocyclic scaffolds to achieve specific interactions with the target protein. The three-dimensional structure of the pyrrolidinone ring can be advantageous in exploring the pharmacophore space and achieving desired binding affinities. nih.gov Given the importance of the pyrrolidinone motif in medicinal chemistry, it is plausible that derivatives of this compound could be explored in the design of novel protein modulators, including those targeting SHP2.

Integration into Proteolysis Targeting Chimeras (PROTACs) and Degrader Constructs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. tocris.com They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The design of the linker is crucial for the efficacy of the PROTAC. Pyrrolidine-containing structures are utilized in the construction of linkers for antibody-drug conjugates (ADCs) and have potential applications in PROTAC technology. The pyrrolidine scaffold can provide rigidity and defined exit vectors for connecting the two ligands, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. While specific examples of this compound being integrated into PROTACs are not yet widely reported, the chemical properties of the pyrrolidinone ring make it a viable candidate for inclusion in novel linker designs.

Investigations of Molecular Interactions with Biomolecules as Chemical Probes

The use of small molecules as chemical probes is essential for elucidating biological processes. nih.gov Natural products and their derivatives are often employed as chemical probes to explore cellular mechanisms. The development of specific fluorescent probes for detecting molecules like pyrrolidine underscores the importance of this heterocyclic core in creating tools for molecular interaction studies. nih.gov

Pyrrolidine nitroxides, which can be synthesized from precursors like this compound, are powerful tools for studying the structure and function of biomolecules directly in living cells. nih.gov The tert-butyl group in these probes enhances their resistance to bioreduction, allowing for more stable and reliable measurements. These probes can be used in techniques like EPR and NMR to investigate molecular dynamics and interactions.

The table below summarizes the potential applications of this compound and its derivatives as chemical probes.

Probe TypePotential ApplicationRationale
Fluorescently Labeled Pyrrolidinones Cellular imaging and target engagement studiesThe pyrrolidinone scaffold can be functionalized with fluorophores to visualize its localization and interaction with cellular components.
Biotinylated Pyrrolidinones Affinity-based protein profiling and target identificationAttachment of a biotin (B1667282) tag allows for the isolation and identification of proteins that bind to the pyrrolidinone core.
Pyrrolidine Nitroxide Spin Probes Studying protein structure and dynamics via EPR spectroscopyThe stable nitroxide radical provides a sensitive reporter for changes in the local environment of the probe when bound to a biomolecule.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 5-Tert-butyl-3-hydroxypyrrolidin-2-one

The current body of research on this compound situates it as a valuable chiral building block within the broader and extensively studied class of pyrrolidinone compounds. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically important agents. researchgate.netresearchgate.netnih.gov This five-membered nitrogen-containing heterocycle is of significant interest due to its three-dimensional structure, which is advantageous for exploring pharmacophore space and enhancing molecular interactions with biological targets. researchgate.netnih.gov

Research has largely focused on leveraging the stereocenters of substituted pyrrolidinones for the asymmetric synthesis of more complex molecules. mdpi.com While specific studies dedicated exclusively to this compound are not extensively detailed in publicly available literature, the research on analogous structures provides a clear indication of its scientific importance. The tert-butyl group offers significant steric bulk, which can be exploited to direct the stereochemical outcome of reactions, while the hydroxyl group provides a versatile handle for further chemical modification. The research landscape, therefore, views this compound not as an end-product but as a key intermediate for constructing novel molecules with potential biological activities. researchgate.netfrontiersin.org

Emerging Synthetic Strategies and Methodological Advancements

The synthesis of substituted pyrrolidinones, including structures analogous to this compound, is a dynamic area of organic chemistry. nih.gov Traditional methods often rely on multi-step sequences, but recent advancements focus on improving efficiency and stereoselectivity. acs.org

Emerging strategies include:

Asymmetric Organocatalysis: The use of chiral small molecules, often derived from proline, to catalyze the enantioselective formation of the pyrrolidinone ring. This approach avoids the use of metals and offers a greener synthetic route. mdpi.com

1,3-Dipolar Cycloadditions: Reactions involving azomethine ylides are a powerful tool for constructing the pyrrolidinone core with high stereocontrol. researchgate.net

Cascade Reactions: One-pot methodologies that combine multiple transformations, such as a Smiles-Truce cascade, are being developed to synthesize densely functionalized pyrrolidinones from simple starting materials, significantly improving synthetic ideality. acs.org

Flow Chemistry: Continuous flow protocols are being employed to achieve highly diastereoselective synthesis of chiral pyrrolidine (B122466) derivatives, offering advantages in scalability and reaction control. researchgate.net

Organometallic Additions: The addition of organolithium reagents, like butyllithium, to cyclic nitrones has been shown to be an effective strategy for creating highly strained and sterically hindered pyrrolidine derivatives. nih.govmdpi.com

These advancements are moving the field away from classical, often lengthy syntheses towards more elegant and efficient methods for producing complex pyrrolidinone structures. chemheterocycles.com

Prospective Applications in Chemical Biology, Materials Science, and Related Disciplines

The unique structural features of this compound and its derivatives suggest a range of potential applications in diverse scientific fields.

Chemical Biology: The pyrrolidinone scaffold is a cornerstone in drug discovery. researchgate.netnih.govnih.gov Derivatives are being investigated for a wide array of biological activities, including as enzyme inhibitors, and as anticancer, anti-inflammatory, and antimicrobial agents. nih.govfrontiersin.orgresearchgate.net The specific stereochemistry and functional groups of this compound make it an attractive starting point for generating compound libraries to screen for novel therapeutic agents. nih.gov Its rigid structure can be used to probe the binding pockets of biological targets and to develop potent and selective modulators of protein function. researchgate.net

Materials Science: Pyrrolidinone derivatives, such as N-vinylpyrrolidinone (NVP), are utilized in the synthesis of advanced polymers. mdpi.com The incorporation of substituted pyrrolidinones can influence the mechanical, thermal, and chemical resistance properties of materials. nbinno.com The tert-butyl group in this compound could impart unique solubility and stability characteristics to polymers. Potential applications include the development of specialized coatings, composite materials, and high-performance plastics where predictable behavior and high purity are crucial. nbinno.com The cyclic structure of NVP, analogous to the pyrrolidinone core, is known to enhance the rigidity of polymers and suppress volume shrinkage. mdpi.com

Related Disciplines:

Asymmetric Catalysis: Chiral pyrrolidines serve as highly effective organocatalysts for a multitude of chemical transformations. mdpi.com Derivatives of this compound could be developed into novel catalysts that offer improved efficiency and selectivity.

Agrochemicals: The pyrrolidine scaffold is also being explored for its potential in developing new herbicides and pesticides. nih.gov

Identified Challenges and Future Opportunities in Pyrrolidinone Chemistry Research

Despite significant progress, challenges remain in the field of pyrrolidinone chemistry, which also represent key opportunities for future research.

Identified Challenges:

Stereocontrol: While many stereoselective methods exist, achieving complete control over all stereocenters in polysubstituted pyrrolidinones, especially those with high steric hindrance, remains a significant challenge. nih.govmdpi.com

Scalability: Many novel synthetic methods developed in academic labs are difficult to scale up for industrial production due to costly reagents, catalysts, or demanding reaction conditions. chemheterocycles.com Bridging this gap is crucial for practical application.

Functional Group Tolerance: Some of the most efficient cyclization strategies have limitations regarding the types of functional groups that can be present on the starting materials, restricting the molecular diversity of the products. acs.org

Structural Complexity: Synthesizing highly substituted and sterically congested pyrrolidinones, such as those with multiple tert-butyl groups, can be difficult and may lead to unexpected reactivity or instability. mdpi.com

Future Opportunities:

New Catalytic Systems: There is a continuing need for the development of more robust, cheaper, and environmentally friendly catalysts for pyrrolidinone synthesis. mdpi.comchemheterocycles.com

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral pyrrolidinones offers a promising avenue for achieving exceptional levels of enantioselectivity under mild conditions.

Computational Chemistry: Integrating computational modeling with synthetic efforts can accelerate the design of new pyrrolidinone-based molecules and predict their properties, guiding synthetic targets for specific applications in medicine and materials science.

Novel Applications: Exploring the use of pyrrolidinones in emerging fields such as organic electronics or as functional components in smart materials could unlock new and valuable applications beyond their traditional use in pharmaceuticals. nbinno.com

The continued exploration of compounds like this compound will undoubtedly fuel innovation across the chemical sciences.

Q & A

Basic: What are the standard synthetic routes for 5-Tert-butyl-3-hydroxypyrrolidin-2-one, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via cyclization of tert-butyl-substituted precursors or functionalization of pyrrolidin-2-one scaffolds. For example, base-assisted cyclization of γ-lactam intermediates under anhydrous conditions (e.g., using NaH or KOtBu in THF) is a common method . Optimization involves monitoring reaction kinetics via TLC or HPLC to adjust temperature (often 0–60°C) and solvent polarity. Catalyst screening (e.g., Lewis acids like BF₃·OEt₂) may improve regioselectivity for the hydroxyl group at position 2.

Advanced: How do steric effects of the tert-butyl group influence the reactivity of this compound in nucleophilic substitutions?

Answer:
The tert-butyl group introduces significant steric hindrance, reducing accessibility to the carbonyl carbon at position 2. This can be quantified using DFT calculations to map electron density and spatial occupancy around the reactive site . Experimental validation involves comparing reaction rates with non-substituted analogs in SN2 reactions (e.g., using alkyl halides). Kinetic studies under controlled anhydrous conditions (DMF, 40°C) show a 30–50% decrease in reactivity due to steric effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign hydroxyl proton shifts (δ 1.8–2.2 ppm in DMSO-d₆) and tert-butyl carbons (δ 28–32 ppm for C(CH₃)₃) .
  • FTIR : Confirm lactam C=O stretching (~1680–1720 cm⁻¹) and hydroxyl O-H vibrations (~3200–3400 cm⁻¹) .
  • HRMS : Validate molecular weight (C₈H₁₅NO₂, theoretical 157.1103 g/mol) with <2 ppm error .

Advanced: How can conflicting crystallographic and computational data on the compound’s conformation be resolved?

Answer:
Discrepancies arise from dynamic puckering of the pyrrolidinone ring. Single-crystal XRD provides static snapshots, while molecular dynamics (MD) simulations (e.g., AMBER force field) capture ring-flipping in solution. To reconcile

Perform variable-temperature NMR to detect ring inversion (ΔG‡ ~50–70 kJ/mol).

Compare XRD torsion angles with MD-averaged values .

Use QTAIM analysis to map electron density distribution at ring junctions .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:
Store under inert atmosphere (Ar or N₂) at –20°C in amber vials to prevent oxidation of the hydroxyl group. Stability studies indicate <5% decomposition over 6 months when stored with desiccants (e.g., silica gel). Avoid aqueous solvents due to lactam ring hydrolysis .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:
Byproducts like 3-keto or tert-butyl-cleaved derivatives arise from over-oxidation or acid-catalyzed degradation. Mitigation includes:

  • In situ quenching : Add Na₂SO₃ to reduce peroxides in refluxing THF.
  • Flow chemistry : Maintain precise temperature (±2°C) and residence time to minimize side reactions.
  • DoE optimization : Use Taguchi methods to balance reagent stoichiometry (e.g., 1.2 eq. tert-butylating agent) and reaction time .

Basic: How is the compound’s purity assessed, and what thresholds are acceptable for biological assays?

Answer:
Purity ≥95% (HPLC, C18 column, MeCN/H₂O gradient) is required for in vitro studies. Impurities (e.g., tert-butyl alcohol, unreacted γ-lactam) must be <1% each. LC-MS identifies trace contaminants via m/z matching .

Advanced: What role does this compound play in modulating enzyme activity, and how is this tested?

Answer:
The compound acts as a transition-state analog for enzymes like prolyl hydroxylases. Assay design includes:

  • Kinetic inhibition studies : Measure IC₅₀ via fluorescence polarization (e.g., FITC-labeled substrate).
  • Docking simulations : Use AutoDock Vina to predict binding to the enzyme’s active site (∆G < –7 kcal/mol indicates strong affinity) .
  • Site-directed mutagenesis : Validate key residues (e.g., Arg⁴⁵⁶ in PHD2) critical for inhibitor binding .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential dust formation (particle size <10 µm).
  • First aid : For skin contact, wash with 10% polyethylene glycol solution; if inhaled, administer oxygen .

Advanced: How can computational modeling predict the ecological toxicity of this compound?

Answer:
Use QSAR models (e.g., ECOSAR) to estimate LC₅₀ for aquatic organisms. Input parameters include logP (~1.2), molar refractivity (~40), and H-bond donor count (1). Experimental validation via Daphnia magna acute toxicity tests (48-h EC₅₀) is recommended due to limited empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.